molecular formula C13H17N3O2 B11516533 1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one

1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one

Cat. No.: B11516533
M. Wt: 247.29 g/mol
InChI Key: LJNZLBCUCXTLPB-UHFFFAOYSA-N
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Description

1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine and hydroxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the addition of the methylpropanone moiety under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo tautomerism also plays a role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-pyridyl)-3-methyl-5-hydroxy-4,5-dihydro-1H-pyrazole: Similar structure but lacks the methylpropanone moiety.

    5-hydroxy-3-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure but with a different position of the pyridine ring.

Uniqueness

1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one is unique due to the presence of the methylpropanone moiety, which enhances its reactivity and potential applications. The combination of hydroxy, pyridine, and pyrazole groups provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C13H17N3O2/c1-9(2)12(17)16-13(18,7-10(3)15-16)11-5-4-6-14-8-11/h4-6,8-9,18H,7H2,1-3H3

InChI Key

LJNZLBCUCXTLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C(C)C

Origin of Product

United States

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